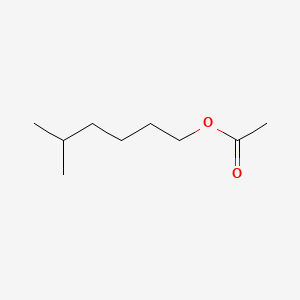

5-Methylhexyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylhexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of an ester functional group, where the carbonyl carbon is bonded to an alkyl group through an oxygen atom. This compound is known for its pleasant odor and is often used as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexyl acetate can be synthesized through the esterification of 5-methylhexanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 5-methylhexanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylhexanol and acetic acid.

Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction of the ester can yield the corresponding alcohols

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

Hydrolysis: 5-Methylhexanol and acetic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols

Scientific Research Applications

Fragrance Industry

5-Methylhexyl acetate is primarily used in the fragrance industry due to its sweet, fruity scent reminiscent of apples and pears. It is commonly employed in:

- Perfumes and Colognes : As a top note, it provides an initial burst of fragrance that enhances the overall scent profile.

- Household Products : Found in air fresheners and cleaning products, it helps mask unpleasant odors while imparting a refreshing scent.

Case Study: Fragrance Formulation

Food Industry

In the food industry, this compound is recognized for its use as a flavoring agent. It is often utilized in:

- Food Additives : Approved for use in food products, it imparts fruity flavors to candies, beverages, and baked goods.

- Flavoring Extracts : Used in small quantities to enhance the flavor profile of various food items.

Regulatory Insights

Industrial Applications

This compound serves as an effective solvent in various industrial applications due to its favorable evaporation rate and low toxicity. Key uses include:

- Coatings and Adhesives : It acts as a solvent in paints, coatings, and adhesives, facilitating better application and adhesion properties.

- Cleaning Products : Its ability to dissolve oils and greases makes it suitable for use in industrial cleaners.

Performance Comparison

A comparative analysis of solvents used in industrial applications highlights the advantages of this compound over traditional solvents like acetone and methyl ethyl ketone (MEK). The table below summarizes key performance metrics:

| Property | This compound | Acetone | Methyl Ethyl Ketone |

|---|---|---|---|

| Evaporation Rate | Moderate | Fast | Moderate |

| Toxicity | Low | Moderate | Moderate |

| Solvency Power | High | High | High |

| Odor | Fruity | Sharp | Sweet |

Environmental Considerations

Due to increasing regulatory scrutiny on volatile organic compounds (VOCs), this compound is favored for being relatively low in toxicity and having a favorable environmental profile. It is biodegradable and does not contribute significantly to air pollution compared to other solvents.

Mechanism of Action

The mechanism of action of 5-Methylhexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-methylhexanol and acetic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: Another ester with a similar structure but different alkyl group.

Methyl butyrate: An ester with a different carboxylic acid component.

Isoamyl acetate: An ester with a different alkyl group and used for similar applications .

Uniqueness

5-Methylhexyl acetate is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its pleasant odor and flavoring properties make it particularly valuable in the food and cosmetic industries .

Biological Activity

5-Methylhexyl acetate, a carboxylic ester with the molecular formula C9H18O2 and a molecular weight of approximately 158.24 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of the compound's synthesis, biological effects, safety profile, and relevant case studies.

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- CAS Number : 22182954

Synthesis

This compound can be synthesized through the esterification of 5-methylhexanol with acetic acid. The reaction typically requires an acid catalyst and is conducted under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In laboratory settings, it has shown effectiveness against various bacterial strains. For instance, studies have reported its inhibitory effects on gram-positive and gram-negative bacteria, suggesting potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals .

Cytotoxicity and Safety Studies

A comprehensive evaluation of the compound's cytotoxicity has been conducted through various animal studies:

- Chronic Toxicity Studies : Long-term exposure studies in rodents have indicated no significant increase in cancer incidence or other severe adverse effects at doses up to 7500 mg/kg body weight per day . These studies were critical in establishing the safety profile of this compound for potential use as a food additive.

- Acute Toxicity : Acute exposure to high concentrations may lead to respiratory issues such as bronchopneumonia or pulmonary edema, particularly if inhaled .

| Study Type | Animal Model | Dose (mg/kg bw/day) | Duration | Findings |

|---|---|---|---|---|

| Chronic Toxicity | Mice (ICR Swiss) | 0, 1000, 2000, 4000 | 104 weeks | No increase in cancer incidence |

| Chronic Toxicity | TgAC hemizygous | 0, 469 to 7500 | 9 months | Negative for carcinogenicity |

| Acute Toxicity | Rats | High doses | Short-term | Risk of bronchopneumonia if inhaled |

Case Studies

- Food Safety Evaluation : The Joint FAO/WHO Expert Committee on Food Additives evaluated the safety of this compound as a food additive. They concluded that the estimated daily dietary exposure was within safe limits based on available data from randomized controlled trials .

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of Listeria monocytogenes in food products, highlighting its potential as a natural preservative .

- Toxicological Assessment : In a series of toxicological assessments involving transgenic mouse models, no carcinogenic effects were observed even at high doses, reinforcing its safety for human consumption when used appropriately .

Q & A

Basic Research Questions

Q. How is 5-methylhexyl acetate structurally identified and differentiated from its isomers in analytical chemistry?

- Methodological Answer : Identification relies on combined spectroscopic and chromatographic techniques:

- GC-MS : Separates and identifies volatile components based on retention indices and mass fragmentation patterns. For this compound, key fragments include m/z 43 (acetyl ion) and m/z 70 (base peak for branched hexyl chains) .

- NMR : 1H and 13C NMR distinguish branching via chemical shifts (e.g., δ 0.85–0.95 ppm for methyl groups adjacent to the ester oxygen) .

- CAS Registry : Cross-referencing dual CAS numbers (180348-60-1 and 72246-17-4) ensures specificity in databases .

Q. What synthetic routes are commonly employed for this compound in laboratory settings?

- Methodological Answer :

- Acid-Catalyzed Esterification : Reacting 5-methylhexanol with acetic acid using H2SO4 or Amberlyst-15 as a catalyst. Reaction conditions (e.g., 110–120°C, 4–6 hours) optimize yield while minimizing side reactions like dehydration .

- Transesterification : Using methyl acetate and 5-methylhexanol with lipase catalysts (e.g., CAL-B) for greener synthesis. Requires solvent optimization (e.g., hexane or ionic liquids) to enhance enzyme activity .

- Purity Control : Post-synthesis purification via fractional distillation (BP ~180–185°C) or silica gel chromatography to remove unreacted alcohols/acids .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Boiling Point/Solubility : Estimated at ~180–185°C (similar to branched C8 esters) and low water solubility (<1 g/L), requiring hydrophobic solvents (e.g., hexane) for reactions .

- LogP : Predicted logP ~3.2 (via ChemAxon or EPI Suite), indicating high lipophilicity. Critical for partitioning studies in biological or environmental matrices .

- Vapor Pressure : ~0.1–0.3 mmHg at 25°C (estimated via Antoine equation), informing volatility considerations in atmospheric studies .

Advanced Research Questions

Q. How does this compound participate in atmospheric oxidation processes, and what computational models predict its degradation pathways?

- Methodological Answer :

- Reaction with HO Radicals : Predominant degradation pathway. SAPRC-99 mechanism predicts rate constants (~9.15 × 10−12 cm3/molecule/s) and products (e.g., ketones, aldehydes) via hydrogen abstraction .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) optimize transition states for oxidation steps. QSAR models correlate branching with reactivity .

- Environmental Chamber Studies : Simulate atmospheric conditions to validate degradation products via FTIR or PTR-MS .

Q. What strategies resolve contradictions in reported toxicity or metabolic data for this compound?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use liver microsomes (rat/human) to compare esterase-mediated hydrolysis rates. Discrepancies may arise from species-specific enzyme activity .

- Metabolite Profiling : LC-HRMS identifies stable metabolites (e.g., 5-methylhexanol, acetic acid) and potential adducts. Isotopic labeling (e.g., 13C-acetate) traces metabolic pathways .

- Dose-Response Modeling : Address non-linear kinetics using Hill equations or physiologically based pharmacokinetic (PBPK) models .

Q. How is molecular dynamics (MD) applied to study the interaction of this compound with lipid bilayers or synthetic membranes?

- Methodological Answer :

- Force Field Parameterization : Use OPLS-AA or CHARMM36 to model ester-lipid interactions. Validate via experimental partition coefficients .

- Simulation Design : Run 100-ns MD simulations (GROMACS/NAMD) to assess membrane insertion depth and effects on bilayer fluidity. Analyze radial distribution functions (RDFs) for hydrogen bonding .

- Free Energy Calculations : Umbrella sampling or MM/PBSA quantify binding affinities to lipid rafts or transmembrane proteins .

Q. Methodological Notes

Properties

CAS No. |

72246-17-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5-methylhexyl acetate |

InChI |

InChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3 |

InChI Key |

OOYBITFWBADNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOC(=O)C |

density |

0.869 - 0.878 |

physical_description |

Isoheptyl acetate appears as a clear colorless liquid with a sweet mint-like odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. Clear to pale yellow liquid; Liquid; sweet fruity aroma |

solubility |

Practically insoluble or insoluble Insoluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.